4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-7-3-10(20-13(16-7)14-6-15-20)22-9-4-19(5-9)12(21)11-8(2)17-18-23-11/h3,6,9H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYJUZPILGQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=NS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multistep reactions starting from commercially available precursors
Industrial Production Methods: For industrial-scale production, the process may be optimized for yield and purity by controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography. Process intensification strategies like continuous flow reactors might also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution reactions. Its structural features, particularly the triazolopyrimidine and thiadiazole rings, make it susceptible to nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Common reagents used in its reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed: Depending on the reaction conditions, major products can include modified versions of the parent compound with altered functional groups or ring structures, which could lead to derivatives with varied biological activities.
Scientific Research Applications
Recent studies have highlighted the biological activities associated with derivatives of this compound:
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. A study evaluated several compounds for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole | A549 (Lung Cancer) | 12.5 |
| - | MCF-7 (Breast Cancer) | 15.0 |
| - | HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells .
Therapeutic Potential
The unique combination of triazolo-pyrimidine and thiadiazole moieties in this compound suggests potential therapeutic applications beyond oncology:
Inhibitors of Enzymatic Activity
Research has shown that compounds containing triazole rings can act as inhibitors for specific enzymes involved in disease progression. The potential for This compound to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV) could position it as a candidate for treating type 2 diabetes .
Neurological Applications
Given the structural complexity and potential bioactivity of triazolo-pyrimidine derivatives, there is a hypothesis that such compounds may also influence neurological pathways and could be investigated for neuroprotective effects or cognitive enhancement.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its triazolopyrimidine moiety can engage in hydrogen bonding or hydrophobic interactions with target proteins, modulating their activity. These interactions can disrupt or enhance biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its tripartite scaffold. Below is a comparative analysis with analogs from recent literature:
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity :
- The thiadiazole-triazolopyrimidine hybrid’s bioactivity is hypothesized based on its structural similarity to compound 12a (IC50 = 1.19 µM against HepG2), which shares the triazolopyrimidine motif . The azetidine bridge may enhance solubility or target affinity compared to simpler analogs.
- Thiadiazolo[3,2-a]pyrimidines (e.g., from ) exhibit antimicrobial activity in related systems, suggesting the target compound could be optimized for similar applications .
Synthesis Complexity :
- The compound’s synthesis likely requires sequential heterocyclization (e.g., triazolopyrimidine formation via Biginelli-like reactions , followed by azetidine coupling and thiadiazole functionalization). This contrasts with one-pot methods for simpler thiadiazolo-pyrimidines .
The 1,2,3-thiadiazole core (vs. 1,3,4-thiadiazole in ) may alter electronic properties, influencing reactivity or metabolic stability .
Biological Activity
4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 380.4 g/mol. It features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of thiadiazoles possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A study demonstrated that similar triazolo-pyrimidine derivatives showed effective inhibition of bacterial growth at concentrations as low as 10 µg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell viability assays revealed that the compound reduces the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported in the range of 15-30 µM .
- Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Inhibitory assays against specific enzymes such as carbonic anhydrase revealed a significant reduction in enzyme activity. This suggests potential applications in treating conditions like glaucoma and edema .
Study 1: Antimicrobial Efficacy
In a comparative study involving various thiadiazole derivatives, this compound exhibited superior activity against multi-drug resistant E. coli strains when compared to standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound on MCF-7 cells indicated a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound promotes early apoptosis in treated cells .
Research Findings Summary Table
Q & A
Q. What strategies mitigate toxicity risks during large-scale synthesis of intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
